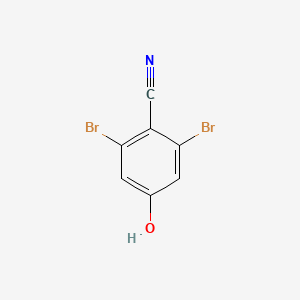

2,6-Dibromo-4-hydroxybenzonitrile

Übersicht

Beschreibung

2,6-Dibromo-4-hydroxybenzonitrile is a chemical compound known for its applications in various fields, particularly as a herbicide. It is a derivative of benzonitrile and is characterized by the presence of two bromine atoms and a hydroxyl group attached to the benzene ring. This compound is commonly used in agriculture to control broad-leaved weeds among cereal crops .

Wirkmechanismus

Target of Action

The primary target of 2,6-Dibromo-4-hydroxybenzonitrile, also known as Bromoxynil, is the photosystem II complex in chloroplast thylakoid membranes of plants . This complex plays a crucial role in photosynthesis, a process vital for plant growth and survival.

Mode of Action

Bromoxynil operates by inhibiting photosynthesis and ATP formation . It achieves this by binding to the QB-binding niche on the D1 protein of the photosystem II complex . This action blocks electron transport from QA to QB, thereby halting CO2 fixation and the production of ATP and NADPH2, which are essential for plant growth .

Biochemical Pathways

The inhibition of photosynthesis disrupts several biochemical pathways. The primary affected pathway is the light-dependent reactions of photosynthesis, where light energy is converted into chemical energy .

Result of Action

The result of Bromoxynil’s action is the inhibition of plant growth, primarily in broad-leaved weeds . By inhibiting photosynthesis, the compound deprives the plant of the energy needed for growth and survival, leading to plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromoxynil. Furthermore, Bromoxynil is moderately toxic to most aquatic and terrestrial biodiversity, with some exceptions such as algae and honeybees, which show low toxicity by the contact route .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-hydroxybenzonitrile can be synthesized through the bromination of 4-hydroxybenzonitrile. An eco-friendly method involves using a brominating reagent comprising a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium without any catalyst. This reaction occurs under ambient conditions and yields a highly pure product with a melting point of 189-191°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for extensive agricultural applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Hydrolysis: This reaction converts the compound into 2,6-dibromo-4-hydroxybenzoic acid.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Requires soil actinobacteria, isobutyronitrile, and conditions of 30°C and pH 8.0.

Substitution: Typically involves nucleophiles that can replace the bromine atoms.

Major Products:

Hydrolysis: Produces 2,6-dibromo-4-hydroxybenzoic acid.

Substitution: Yields various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-4-hydroxybenzonitrile has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)

- 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)

- 2,6-Dichlorobenzonitrile (Dichlobenil)

Comparison:

- Chloroxynil: Similar to 2,6-Dibromo-4-hydroxybenzonitrile but contains chlorine atoms instead of bromine. It is also used as a herbicide but has different degradation pathways and toxicity profiles .

- Ioxynil: Contains iodine atoms and is used similarly in agriculture. It has a higher molecular weight and different environmental persistence compared to this compound .

- Dichlobenil: Used for smaller-scale applications such as gardens and nurseries. It has a different mode of action and is less commonly used in large-scale agriculture .

This compound stands out due to its effectiveness in controlling broad-leaved weeds and its relatively eco-friendly synthesis process .

Eigenschaften

IUPAC Name |

2,6-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIKNENYIJXHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C#N)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592750 | |

| Record name | 2,6-Dibromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74283-33-3 | |

| Record name | 2,6-Dibromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-](/img/structure/B3032967.png)

![diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate](/img/structure/B3032970.png)

![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)

![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)

![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)